(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine
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Overview
Description
(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine is a heterocyclic compound that features a thiadiazine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine typically involves the reaction of 4-bromophenylhydrazine with appropriate thiadiazine precursors under controlled conditions. The preparation method of 4-bromophenylhydrazine hydrochloride, a key intermediate, involves steps of diazotization, reduction, purification, and salification . Concentrated hydrochloric acid is used to maintain strong acidity, and zinc powder is employed as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the bromophenyl ring.
Scientific Research Applications
(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The thiadiazine ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine hydrochloride: A precursor in the synthesis of (E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine.
Acylsulfonamides and Acylsulfamides: Compounds synthesized using 4-bromophenylhydrazine hydrochloride as a reagent.
Uniqueness
This compound is unique due to its specific combination of a bromophenyl group and a thiadiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrN4S |
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Molecular Weight |
285.17 g/mol |
IUPAC Name |
(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine |
InChI |
InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)8-5-15-9(12-11)14-13-8/h1-4H,5,11H2,(H,12,14) |
InChI Key |
UONASJXETCSAHI-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=NN/C(=N\N)/S1)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(=NNC(=NN)S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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